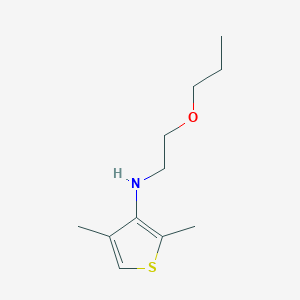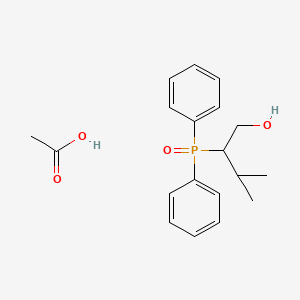![molecular formula C19H22O4S2 B14395237 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid CAS No. 88407-23-2](/img/structure/B14395237.png)
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid is an organic compound characterized by the presence of a benzyloxy group, a disulfanyl linkage, and a hydroxy acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid typically involves multiple steps, starting with the preparation of the benzyloxy phenyl disulfide intermediate. This intermediate can be synthesized through the reaction of 4-benzyloxyphenol with a disulfide-forming reagent such as sulfur dichloride. The resulting benzyloxy phenyl disulfide is then reacted with 3-hydroxy-3-methylpentanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. The benzyloxy group may interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)phenyl disulfide: Lacks the hydroxy acid moiety.
3-Hydroxy-3-methylpentanoic acid: Lacks the benzyloxy phenyl disulfide group.
Benzyloxyphenol: Lacks the disulfide and hydroxy acid functionalities.
Uniqueness
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzyloxy group and the disulfide linkage allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
88407-23-2 |
|---|---|
Fórmula molecular |
C19H22O4S2 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
3-hydroxy-3-methyl-5-[(4-phenylmethoxyphenyl)disulfanyl]pentanoic acid |
InChI |
InChI=1S/C19H22O4S2/c1-19(22,13-18(20)21)11-12-24-25-17-9-7-16(8-10-17)23-14-15-5-3-2-4-6-15/h2-10,22H,11-14H2,1H3,(H,20,21) |
Clave InChI |
MRZMKZUBXQUUBT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCSSC1=CC=C(C=C1)OCC2=CC=CC=C2)(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


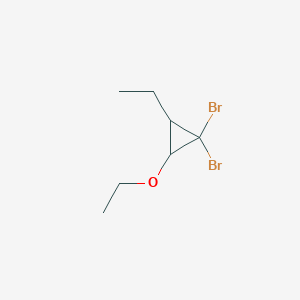
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
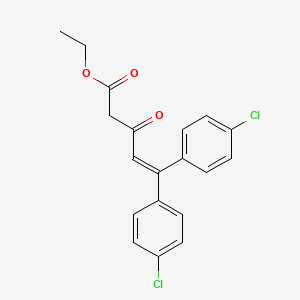
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
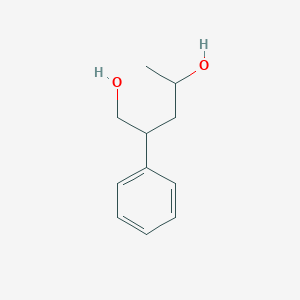
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoline](/img/structure/B14395188.png)

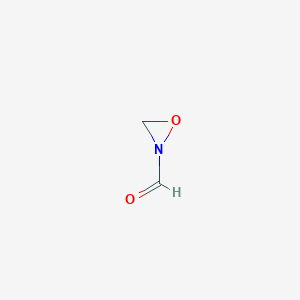
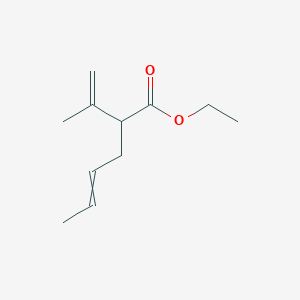
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
